8-Quinolinol hemisulfate
Overview
Description
8-Quinolinol hemisulfate, also known as 8-Hydroxyquinoline hemisulfate, is a monoprotic bidentate chelating agent . It exhibits antiseptic, disinfectant, and pesticide properties, functioning as a transcription inhibitor .
Synthesis Analysis
8-Quinolinol hemisulfate salt (8-OHQ) may be used in the preparation of Cu [8-OHQ] 2, which shows proteasome-inhibitory activity . It dissolves in water at a concentration of 100 mg/ml to form a clear to slightly hazy, yellow to yellow-orange colored solution .
Molecular Structure Analysis
The empirical formula of 8-Quinolinol hemisulfate is C18H14N2O2 · H2SO4 . Its molecular weight is 388.39 . The SMILES string representation is OS(O)(=O)=O.Oc1cccc2cccnc12.Oc3cccc4cccnc34 .
Chemical Reactions Analysis
8-Quinolinol hemisulfate salt (8-OHQ) may be used in the preparation of Cu [8-OHQ] 2, which shows proteasome-inhibitory activity . A solid-state reaction between zinc hydroxide and 8-quinolinol [8-HQ] has been studied .
Physical And Chemical Properties Analysis
8-Quinolinol hemisulfate is a crystalline substance with a light yellow color . Its empirical formula is C9H7NO · ½H2SO4 and it has a molecular weight of 388.39 .
Scientific Research Applications
Phytokinin-like Activity
8-Quinolinol hemisulfate exhibits phytokinin-like activity, impacting plant senescence. Chua (1970) found that its addition to incubation media used in oat leaf senescence tests caused retardation of senescence, particularly at certain pH levels and concentrations (Chua, 1970).
Redox Properties
This compound has significant redox properties, contributing to its antibacterial and antifungal activities. Chobot, Drage, & Hadacek (2011) explored its anti- or pro-oxidant effects, revealing strong antioxidant activity, which may not solely depend on iron chelation but also on its reducing properties (Chobot, Drage, & Hadacek, 2011).
Trace Heavy Metals Concentration
Matsumiya, Kageyama, & Hiraide (2004) utilized 8-quinolinol hemisulfate in a water-in-oil type emulsion for concentrating traces of heavy metals from seawater, improving the accuracy and precision of their determination (Matsumiya, Kageyama, & Hiraide, 2004).
Catalytic Reactions and Polymer Synthesis
8-Quinolinol hemisulfate is used in catalytic reactions and polymer synthesis. Kakiuchi, Takano, & Kochi (2018) discussed its use in catalytic activities involving rhodium(I) complexes, influencing various reactions of terminal alkynes (Kakiuchi, Takano, & Kochi, 2018).
Sensing Platform for Amino Acids
The compound's chelation properties make it a useful element in sensing platforms. He, Yan, Cui, Liu, Ding, & Fang (2011) described its use in a conjugated polymer-based sensing platform for amino acids (He, Yan, Cui, Liu, Ding, & Fang, 2011).
Antifungal Activity
Its antifungal properties are noteworthy. Gershon, Gershon, & Clarke (2004) suggested a nonchelating mechanism contributing to its fungicidal activity, highlighting the compound's broad spectrum of antimicrobial properties (Gershon, Gershon, & Clarke, 2004).
Pharmaceutical Applications
Despite the exclusion of direct drug use information, it's notable that 8-Quinolinol hemisulfate is explored in pharmaceutical contexts. Lu et al. (2006) discovered its role as an inhibitor in the interaction between murine double minute 2 (MDM2) and p53, a critical pathway in cancer therapy (Lu et al., 2006).
Safety And Hazards
Future Directions
properties
IUPAC Name |
quinolin-8-ol;sulfuric acid;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C9H7NO.H2O4S.H2O/c2*11-8-5-1-3-7-4-2-6-10-9(7)8;1-5(2,3)4;/h2*1-6,11H;(H2,1,2,3,4);1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNCXJZDIJIVJJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)N=CC=C2.C1=CC2=C(C(=C1)O)N=CC=C2.O.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60369105 | |
Record name | 8-Quinolinol hemisulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60369105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Quinolinol hemisulfate | |
CAS RN |
207386-91-2 | |
Record name | 8-Quinolinol hemisulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60369105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-Hydroxyquinoline sulfate monohydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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